molecular formula C13H8Cl2N4O B2986357 (E)-N-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4H-1,2,4-triazol-4-amine CAS No. 301349-54-2

(E)-N-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4H-1,2,4-triazol-4-amine

Cat. No.: B2986357
CAS No.: 301349-54-2
M. Wt: 307.13
InChI Key: VWHMUWRLUFEAIU-NGYBGAFCSA-N
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Description

(E)-N-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-4H-1,2,4-triazol-4-amine is a Schiff base derivative featuring a 1,2,4-triazole core linked via a methylene group to a furan ring substituted with a 2,5-dichlorophenyl group. This structure combines electron-withdrawing chlorine atoms with heterocyclic systems known for diverse biological and coordination properties. The compound’s planar geometry and conjugated π-system may enhance interactions with biological targets or metal ions, making it relevant for antimicrobial, anticancer, and materials science applications .

Properties

IUPAC Name

(E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4O/c14-9-1-3-12(15)11(5-9)13-4-2-10(20-13)6-18-19-7-16-17-8-19/h1-8H/b18-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHMUWRLUFEAIU-NGYBGAFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=NN3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=N/N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4H-1,2,4-triazol-4-amine is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential as evidenced by recent research findings.

Chemical Structure and Properties

The chemical structure of (E)-N-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4H-1,2,4-triazol-4-amine can be represented as follows:

C15H12Cl2N4O\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{N}_4\text{O}

This compound features a furan ring substituted with a dichlorophenyl group and a triazole moiety that is known for its reactivity and biological significance.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of various 1,2,4-triazole derivatives. For instance, derivatives exhibiting Minimum Inhibitory Concentration (MIC) values in the range of 31.25 to 62.5 μg/mL against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa have been reported .

Table 1: Antimicrobial Activity of Related Triazole Derivatives

CompoundMIC (μg/mL)Target Organism
D-43.58Enterococcus faecalis
D-206.96Pseudomonas aeruginosa
D-118.48Candida albicans

Antifungal Activity

The antifungal potential of triazole compounds is well-documented. A review highlighted that various triazole derivatives exhibit significant antifungal activity against resistant strains . The structure–activity relationship (SAR) indicates that modifications on the triazole core can enhance antifungal properties.

Case Study: Antifungal Efficacy

In a comparative study of triazole derivatives, it was found that certain compounds displayed potent activity against Candida species with MIC values as low as 7.16 μM for specific derivatives . This suggests that (E)-N-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4H-1,2,4-triazol-4-amine may similarly exhibit strong antifungal properties.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of triazole derivatives have also been explored. For example, a series of triazoles were tested against various cancer cell lines and showed selective cytotoxicity with IC50 values in the micromolar range . This highlights the potential for (E)-N-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4H-1,2,4-triazol-4-amine to serve as an anticancer agent.

Table 2: Cytotoxicity Data of Triazole Derivatives

CompoundCell LineIC50 (μM)
Compound AHT-29 (Colon Cancer)15.3
Compound BMCF7 (Breast Cancer)22.7
Compound CA549 (Lung Cancer)18.9

Toxicity Assessment

Toxicity studies are crucial in evaluating the safety profile of new compounds. Preliminary studies on related triazole derivatives indicated low toxicity levels at doses up to 40 mg/kg in animal models . Such findings are promising for the further development of (E)-N-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4H-1,2,4-triazol-4-amine as a therapeutic agent.

Scientific Research Applications

(E)-N-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4H-1,2,4-triazol-4-amine is a synthetic compound belonging to the 1,2,4-triazole class of derivatives. Triazole derivatives have diverse biological activities, including antifungal, antibacterial, and anticancer properties.

Chemical Structure and Properties
The molecular formula of (E)-N-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4H-1,2,4-triazol-4-amine is C13H8Cl2N4O, and its molecular weight is 307.13 g/mol. The compound features a furan ring substituted with a dichlorophenyl group and a triazole moiety. Key properties include:

  • IUPAC Name: (E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine
  • InChI: InChI=1S/C13H8Cl2N4O/c14-9-1-3-12(15)11(5-9)13-4-2-10(20-13)6-18-19-7-16-17-8-19/h1-8H/b18-6+
  • InChI Key: VWHMUWRLUFEAIU-NGYBGAFCSA-N
  • Canonical SMILES: C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=NN3C=NN=C3)Cl
  • Isomeric SMILES: C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=N/N3C=NN=C3)Cl

Antimicrobial Activity
Various 1,2,4-triazole derivatives have demonstrated antimicrobial efficacy. Some derivatives exhibit Minimum Inhibitory Concentration (MIC) values in the range of 31.25 to 62.5 μg/mL against pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Antifungal Activity
Triazole compounds have well-documented antifungal potential, with modifications on the triazole core enhancing antifungal properties. Certain compounds displayed potent activity against Candida species with MIC values as low as 7.16 μM for specific derivatives in a comparative study of triazole derivatives.

Cytotoxicity and Anticancer Potential
Triazole derivatives have shown selective cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range, indicating potential as anticancer agents.

CompoundCell LineIC50 (μM)
Compound AHT-29 (Colon Cancer)15.3
Compound BMCF7 (Breast Cancer)22.7
Compound CA549 (Lung Cancer)18.9

Comparison with Similar Compounds

Triazole-Furan Hybrids with Nitro or Chloro Substituents

Compound A : 3,5-R-4-(3-(5-Nitrofuran-2-yl)allyliden)-4H-1,2,4-triazoles-4-amine ()

  • Structural Differences : Features a nitrofuran substituent instead of dichlorophenyl-furan.
  • Functional Impact : The nitro group (strong electron-withdrawing) increases reactivity but may reduce metabolic stability compared to chlorine. Chlorine offers moderate electron withdrawal, enhancing lipophilicity and membrane penetration .
  • Synthesis: Prepared via condensation of 4H-1,2,4-triazol-4-amine with 5-nitro-2-furyl aldehyde in ethanol, similar to the target compound’s likely synthesis route .

Compound B : N-[(E)-(4-Nitrophenyl)methylene]-3-(benzylsulfanyl)-4H-1,2,4-triazol-4-amine ()

  • Structural Differences : Contains a benzylsulfanyl group and nitrophenyl substituent.
  • Functional Impact : The sulfanyl group enables sulfur-mediated interactions (e.g., hydrogen bonding), while nitrophenyl enhances π-π stacking. The target compound’s dichlorophenyl group may prioritize hydrophobic interactions .

Antimicrobial Triazole Derivatives

Compound C: 5-(4-Chlorobenzyl)-4-{[(2,6-Dichlorophenyl)methylene]amino}-4H-1,2,4-triazol-3-yl)acetonitrile ()

  • Structural Differences : Dichlorophenyl and chlorobenzyl groups increase lipophilicity compared to the target compound’s single dichlorophenyl-furan.
  • Functional Impact : Enhanced antifungal activity (MIC values ~250 µg/mL in related compounds) due to halogenated aromatic systems .

Compound D : Thiazolyl Hydrazone Derivatives ()

  • Structural Differences : Thiazole core instead of triazole, with chlorophenyl-furan substituents.
  • Functional Impact : Demonstrated MIC = 250 µg/mL against Candida utilis and IC50 = 125 µg/mL (MCF-7 cells). Triazole derivatives like the target compound may offer improved pharmacokinetics due to nitrogen-rich heterocycles .

Key Findings :

  • Chlorine and nitro substituents correlate with antifungal activity, but nitro groups may increase cytotoxicity .
  • Triazole cores (vs. thiazole) improve selectivity, as seen in Compound D’s low toxicity to NIH/3T3 cells .

Q & A

Basic: What are the standard synthetic routes for preparing (E)-N-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4H-1,2,4-triazol-4-amine, and how can reaction conditions be optimized?

Methodological Answer:
The compound is synthesized via Schiff base formation between 4H-1,2,4-triazol-4-amine derivatives and substituted furan-aldehydes. A typical procedure involves:

  • Dissolving 0.01 moles of 4H-1,2,4-triazol-4-amine in ethanol with catalytic HCl.
  • Adding 0.01 moles of 5-(2,5-dichlorophenyl)furan-2-carbaldehyde.
  • Stirring at room temperature for 12–24 hours to yield yellow crystalline precipitates .
    Optimization Strategies:
  • Solvent Choice: Ethanol is preferred due to its polarity, which facilitates Schiff base formation.
  • Catalyst: HCl accelerates imine bond formation but may require neutralization post-reaction.
  • Temperature/Time: Elevated temperatures (e.g., 60°C) reduce reaction time (3 hours) but may compromise yield due to side reactions .

Basic: How is the structural configuration of this compound validated, and what analytical techniques are critical?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD): Determines absolute configuration and bond geometry. Key metrics include:
    • R factor: ≤0.051 indicates high data accuracy .
    • Data-to-Parameter Ratio: ≥14.3 ensures structural reliability .
  • Spectroscopy:
    • IR: Confirms presence of –N–C–S units (biological activity markers) via stretches at 1600–1650 cm⁻¹ .
    • NMR: Distinguishes E/Z isomers via coupling constants (e.g., J = 12–16 Hz for trans-configuration) .

Advanced: How can researchers resolve contradictions in biological activity data for triazole derivatives, such as varying potency across studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis:
    • Substituent Effects: The 2,5-dichlorophenyl group enhances lipophilicity, potentially improving membrane permeability. Compare with analogs lacking halogens .
    • Conformational Flexibility: The (E)-configuration optimizes ligand-receptor interactions; verify isomer purity via HPLC .
  • Experimental Controls:
    • Use standardized assays (e.g., MIC for antimicrobial studies) to minimize variability.
    • Cross-reference with crystallographic data to confirm structural integrity .

Advanced: What methodologies assess the environmental fate and ecological risks of this compound?

Methodological Answer:

  • Environmental Persistence Studies:
    • Hydrolysis/Photolysis: Test stability under UV light (λ = 254 nm) and varying pH (3–9) to estimate half-life .
    • Partition Coefficients: Log Kow values predict bioaccumulation potential; measure via shake-flask method .
  • Toxicity Profiling:
    • Ecotoxicological Assays: Use Daphnia magna (48-hour LC50) and algal growth inhibition tests .
    • Metabolite Identification: LC-MS/MS detects transformation products in simulated wastewater .

Advanced: How can computational modeling guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina to simulate binding to targets (e.g., fungal CYP51 for antifungal activity).
    • Prioritize derivatives with lower binding energies (ΔG ≤ −8 kcal/mol) .
  • Pharmacophore Mapping:
    • Identify critical moieties (e.g., triazole core, dichlorophenyl group) using Schrödinger’s Phase .
  • ADMET Prediction:
    • SwissADME estimates bioavailability; aim for Lipinski’s Rule compliance (MW ≤ 500, LogP ≤5) .

Basic: What safety protocols are recommended for handling this compound during synthesis?

Methodological Answer:

  • Waste Management:
    • Segregate organic waste (e.g., ethanol solutions) and dispose via licensed hazardous waste facilities .
  • Personal Protective Equipment (PPE):
    • Use nitrile gloves, fume hoods, and closed systems to avoid inhalation of fine crystalline particles .
  • Spill Mitigation:
    • Neutralize acidic residues with sodium bicarbonate before absorption via vermiculite .

Advanced: How do crystallographic data inform intermolecular interactions in solid-state forms of this compound?

Methodological Answer:

  • Packing Analysis:
    • Identify π-π stacking (3.5–4.0 Å spacing) and hydrogen bonds (N–H⋯N/O; 2.8–3.2 Å) using Mercury software .
  • Thermal Stability:
    • DSC/TGA profiles correlate with packing density; tightly packed crystals show higher melting points (>200°C) .

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